1,2,3,4,6,7,9-Heptachlorodibenzo-P-dioxin
Overview
Description
1,2,3,4,6,7,9-heptachlorodibenzo-p-dioxin is a white solid. Insoluble in water. (NTP, 1992)
Mechanism of Action
Biochemical Pathways
The compound mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons . It is involved in cell-cycle regulation , indicating that it affects multiple biochemical pathways.
Pharmacokinetics
The half-life of 1,2,3,4,6,7,9-Heptachlorodibenzo-P-dioxin is calculated to be 3.6 years . This estimation was based on the analysis of fat tissue biopsies collected with an interval of 28 months from a 14-year-old girl who had been exposed to technical pentachlorophenol for about 2–3 years .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is mostly a by-product of industrial processes such as the manufacturing of pesticides, bleaching of paper pulp, or combustion processes such as waste incineration . Its solubility in water is 1.9 x 10^-3 mg/L , indicating that its bioavailability and action can be affected by the presence of water in the environment.
Biochemical Analysis
Biochemical Properties
1,2,3,4,6,7,9-Heptachlorodibenzo-P-dioxin plays a significant role in biochemical reactions, primarily through its interaction with the aryl hydrocarbon receptor (AHR). This receptor is a ligand-activated transcription factor that regulates the expression of various genes involved in xenobiotic metabolism. Upon binding to this compound, AHR translocates to the nucleus, where it dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to the transcriptional activation of phase I and phase II detoxification enzymes, such as cytochrome P450 1A1 (CYP1A1) .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of AHR by this compound leads to the induction of CYP1A1, which is involved in the metabolism of xenobiotics. This can result in the generation of reactive oxygen species (ROS) and oxidative stress, which can damage cellular components and disrupt normal cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the AHR, which triggers a cascade of events leading to changes in gene expression. Upon binding to this compound, AHR undergoes a conformational change that allows it to interact with ARNT. The AHR-ARNT complex then binds to XREs in the promoter regions of target genes, leading to the transcriptional activation of detoxification enzymes. This process is crucial for the metabolism and elimination of xenobiotics, but it can also result in the production of toxic metabolites and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound has a long half-life, with an estimated half-life of 3.6 years in humans . This prolonged persistence can lead to chronic exposure and long-term effects on cellular function. Studies have shown that hepatic accumulation of this compound is associated with alterations in several biochemical parameters, including enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce the expression of detoxification enzymes, while at high doses, it can cause toxic effects, such as liver damage and tumor promotion . The threshold effects observed in these studies highlight the importance of understanding the dose-response relationship for this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with detoxification enzymes. The induction of CYP1A1 by this compound leads to the metabolism of xenobiotics and the production of reactive metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its lipophilic properties. The compound can accumulate in lipid-rich tissues, such as adipose tissue and the liver. It is transported within the body by binding to plasma proteins, which facilitate its distribution to various organs .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with the AHR. Upon binding to the compound, AHR translocates to the nucleus, where it exerts its effects on gene expression. The subcellular localization of this compound is crucial for its activity and function .
Properties
IUPAC Name |
1,2,3,4,6,7,9-heptachlorodibenzo-p-dioxin | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HCl7O2/c13-2-1-3(14)9-10(4(2)15)21-12-8(19)6(17)5(16)7(18)11(12)20-9/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJJIBIRZGQFQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=C1Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HCl7O2 | |
Record name | 1,2,3,4,6,7,9-HEPTACHLORODIBENZO-P-DIOXIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20458 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973764 | |
Record name | 1,2,3,4,6,7,9-Heptachlorooxanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2,3,4,6,7,9-heptachlorodibenzo-p-dioxin is a white solid. Insoluble in water. (NTP, 1992) | |
Record name | 1,2,3,4,6,7,9-HEPTACHLORODIBENZO-P-DIOXIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20458 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Insoluble (NTP, 1992) | |
Record name | 1,2,3,4,6,7,9-HEPTACHLORODIBENZO-P-DIOXIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20458 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
58200-70-7 | |
Record name | 1,2,3,4,6,7,9-HEPTACHLORODIBENZO-P-DIOXIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20458 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2,3,4,6,7,9-Heptachlorodibenzo-p-dioxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58200-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4,6,7,9-Heptachlorodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058200707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4,6,7,9-Heptachlorooxanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4,6,7,9-HEPTACHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D157DW362A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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